molecular formula C8H13ClF3N3 B15111186 ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B15111186
M. Wt: 243.66 g/mol
InChI Key: GULVWXYRZVCDSZ-UHFFFAOYSA-N
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Description

Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a trifluoromethyl group attached to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12F3N5C_{10}H_{12}F_3N_5 and a molecular weight of approximately 303.24 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Antifungal Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various phytopathogenic fungi, suggesting a potential application in agricultural fungicides .

2. Anticancer Potential

Studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

3. Modulation of Cytochrome P450 Enzymes

Pyrazole compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, enhancing or inhibiting their efficacy depending on the context .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntifungalInhibition of fungal mycelial growth
AnticancerInduction of apoptosis in cancer cells
Modulation of CYP EnzymesAltered drug metabolism

Case Study: Anticancer Activity

In a study involving various pyrazole derivatives, this compound was tested against human colon adenocarcinoma cells (HT-29). The results indicated an IC50 value indicating significant cytotoxicity, with mechanisms involving the activation of apoptotic pathways and inhibition of cell cycle progression.

Properties

Molecular Formula

C8H13ClF3N3

Molecular Weight

243.66 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H12F3N3.ClH/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2;/h4,12H,3,5H2,1-2H3;1H

InChI Key

GULVWXYRZVCDSZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)C(F)(F)F.Cl

Origin of Product

United States

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